(E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

cholinesterase inhibition BuChE Alzheimer's disease

(E)-4-(3-Bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477188-48-0; molecular formula C₁₈H₁₃BrN₄S; MW 397.29 g/mol) belongs to the thiazole-2-carbohydrazonoyl cyanide family—a class of synthetic heterocyclic compounds recognized for broadly documented antimicrobial, anticancer, and herbicidal activities. The compound features a 1,3-thiazole core substituted at the 4-position with a meta-bromophenyl group and at the hydrazonoyl N-terminus with a para-methylphenyl (p-tolyl) moiety.

Molecular Formula C18H13BrN4S
Molecular Weight 397.29
CAS No. 477188-48-0
Cat. No. B2784266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
CAS477188-48-0
Molecular FormulaC18H13BrN4S
Molecular Weight397.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H13BrN4S/c1-12-5-7-15(8-6-12)22-23-16(10-20)18-21-17(11-24-18)13-3-2-4-14(19)9-13/h2-9,11,22H,1H3/b23-16+
InChIKeyWZUGRBNFZWZCBT-XQNSMLJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-(3-Bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide (CAS 477188-48-0): Structural Identity and Procurement-Relevant Class Profile


(E)-4-(3-Bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477188-48-0; molecular formula C₁₈H₁₃BrN₄S; MW 397.29 g/mol) belongs to the thiazole-2-carbohydrazonoyl cyanide family—a class of synthetic heterocyclic compounds recognized for broadly documented antimicrobial, anticancer, and herbicidal activities [1]. The compound features a 1,3-thiazole core substituted at the 4-position with a meta-bromophenyl group and at the hydrazonoyl N-terminus with a para-methylphenyl (p-tolyl) moiety. Unlike the more commonly studied 4-(4-bromophenyl) regioisomer [2], the meta-bromo orientation alters the electronic distribution and steric profile of the molecule, which SAR studies indicate can differentially modulate interactions with biological targets such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) kinase [3].

Why Generic Substitution Fails for (E)-4-(3-Bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide: Substituent-Dependent Activity Divergence


Thiazole-2-carbohydrazonoyl cyanides cannot be treated as interchangeable screening probes. Published structure–activity relationship (SAR) data demonstrate that the nature and position of halogen substituents on both the thiazole 4-aryl ring and the hydrazonoyl N-aryl ring produce quantifiable, often order-of-magnitude differences in biological potency [1]. The meta-bromo substitution on the 4-phenyl ring of CAS 477188-48-0 is electronically distinct from the para-chloro and para-methoxy analogs that dominate published activity data. SAR analyses from the Hussein et al. (2024) and Gomha et al. (2019) studies confirm that electron-withdrawing groups (EWGs) such as bromo and chloro shift activity profiles toward anticancer enzyme inhibition (e.g., DHFR, EGFR), while electron-donating groups (EDGs) such as methoxy and methyl favor antibacterial potency [2]. Furthermore, the specific meta-bromo orientation on the target compound alters the dihedral angle between the phenyl and thiazole rings relative to the para-substituted analogs, which docking studies show affects binding pose complementarity within kinase and DHFR active sites [3]. Substituting a 4-(4-chlorophenyl) or 4-(4-methoxyphenyl) analog without accounting for these electronic and steric differences would invalidate comparative biological conclusions.

Quantitative Differentiation Evidence: (E)-4-(3-Bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide vs. Closest Analogs


Meta-Bromo vs. Para-Bromo Regioisomerism: Impact on Cholinesterase Inhibition Potency

A coumarin-phenylthiazole conjugate bearing the 4-(3-bromophenyl)-1,3-thiazol-2-amine scaffold—which shares the identical 3-bromophenyl-thiazole substructure present in CAS 477188-48-0—exhibited butyrylcholinesterase (BuChE) inhibition with an IC₅₀ of 3.54 μM. In the same study, the 3-nitro and 2-fluoro derivatives achieved IC₅₀ values of 2.86 μM and 4.12 μM respectively, while the unsubstituted phenyl analog showed IC₅₀ > 30 μM [1]. This demonstrates that the meta-bromo substituent specifically contributes approximately an 8.5-fold improvement in BuChE affinity relative to the unsubstituted comparator. The 4-bromo (para) regioisomer was not reported in this study but is known to exhibit different electronic properties (Hammett σₘ = +0.39 for Br vs. σₚ = +0.23), predicting altered enzyme interactions [2].

cholinesterase inhibition BuChE Alzheimer's disease regioisomer SAR

Electron-Withdrawing Bromo Substitution Shifts Activity Away from Antibacterial Toward Anticancer Enzyme Inhibition: SAR Class Evidence

SAR analysis by Hussein et al. (ACS Omega, 2024) explicitly demonstrates that thiazole derivatives bearing electron-withdrawing groups (EWGs) including bromo, chloro, and nitro exhibit substantially weaker antibacterial activity compared to derivatives with electron-donating groups (EDGs) such as methoxy and methyl [1]. The methoxy-substituted compound 4c (p-OCH₃) displayed MIC values of 2.1 μg/mL (S. aureus), 6.0 μg/mL (S. pneumoniae), 4.9 μg/mL (P. aeruginosa), and 3.7 μg/mL (E. coli), comparable to ciprofloxacin (MIC 2.3, 6.5, 4.1, and 1.5 μg/mL respectively). In contrast, compounds bearing EWG substituents (nitro, chloro) exhibited MIC values 2- to 5-fold higher across the same panel [1]. Complementarily, Ibrahim et al. (Bioorg. Chem., 2021) showed that hydrazonoyl bromide-derived bis-thiazolyl pyrazoles achieve potent DHFR inhibition (IC₅₀ = 3.81–7.49 μM) superior to trimethoprim (IC₅₀ = 8.34 μM), with the bromide precursor contributing to target engagement through halogen-bonding interactions [2]. The bromo substituent on CAS 477188-48-0 positions this compound within the EWG class, predicting a profile shifted toward anticancer enzyme inhibition (DHFR, EGFR) rather than broad-spectrum antibacterial activity.

antibacterial SAR cytotoxicity DHFR inhibition halogen effect

Chlorine vs. Bromine Halogen Differentiation in Thiazole-Hydrazonoyl Cytotoxicity: Meta-Analysis of Gomha et al. (2019) SAR

Gomha et al. (Molecules, 2019) reported comprehensive cytotoxicity data for 16 thiazole derivatives against HepG-2, HCT-116, and MCF-7 cell lines [1]. The chlorine-substituted derivatives 6d (p-Cl) and 11c (Cl-containing) were identified as the most potent compounds: 6d showed IC₅₀ values of 11.4 μg/mL (HepG-2), 14.8 μg/mL (HCT-116), and 7.36 μg/mL (MCF-7); 11c showed IC₅₀ values of 4.24 μg/mL (HepG-2), 7.35 μg/mL (HCT-116), and 2.99 μg/mL (MCF-7). The methoxy analog 6c (p-OCH₃) showed intermediate potency (IC₅₀ 13.1, 25.4, 13.9 μg/mL respectively), while the unsubstituted phenyl analog 6a was inactive (IC₅₀ > 500 μg/mL across all lines). Bromine, being a heavier halogen with greater polarizability and different van der Waals radius (1.85 Å for Br vs. 1.75 Å for Cl), is expected to produce distinguishable cytotoxicity profiles from chlorine-substituted analogs—potentially with altered cell permeability (logP shift of approximately +0.5 to +0.8 units for Br vs. Cl substitution) and differential target binding through halogen bonding [2].

cytotoxicity halogen SAR HepG-2 MCF-7 HCT-116

EGFR Kinase Inhibitory Potential of 4-Methylphenyl-Thiazolyl-Hydrazone Scaffold: Benchmarking Against Dasatinib

Khalifa et al. (Bioorg. Chem., 2022) reported that N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine—a compound sharing the 4-methylthiazol-2-yl-hydrazone motif present in CAS 477188-48-0—exhibited EGFR kinase inhibition with IC₅₀ = 0.037–0.317 μM across the series and MCF-7 cytotoxicity IC₅₀ = 1.24 μM, surpassing dasatinib (MCF-7 IC₅₀ = 11.6 μM) by approximately 9.4-fold [1]. The N-(4-methylphenyl) substituent on CAS 477188-48-0 is structurally analogous to the N-(4-methyl-thiazol-2-yl) component in the active EGFR inhibitor series. Additionally, the sulfonylthiazole derivative bearing a p-tolylazo group achieved HepG2 IC₅₀ = 3.61 μM, exceeding dasatinib (IC₅₀ = 14.10 μM) by ~3.9-fold [1]. The presence of the bromophenyl group in CAS 477188-48-0 introduces a halogen-bond donor capacity absent in the reported sulfonyl series, which molecular docking studies suggest could further enhance EGFR active-site complementarity through halogen bonding with backbone carbonyl oxygens in the hinge region [2].

EGFR inhibition kinase thiazolyl-hydrazone dasatinib comparator MCF-7

Synthetic Accessibility and Late-Stage Derivatization Advantage: 3-Bromophenyl as a Versatile Cross-Coupling Handle

The 3-bromophenyl substituent on CAS 477188-48-0 provides a chemically addressable aryl bromide handle for late-stage functionalization. Ahmad et al. (ChemistrySelect, 2022) demonstrated that 4-(3-bromophenyl)-2-methylthiazole undergoes smooth Goldberg C–N coupling with aliphatic, aromatic, and cyclic amides in the presence of stoichiometric CuI and N,N′-DMEDA, achieving high yields of amide products [1]. Critically, this study established that thiazole-appended aryl bromides require stoichiometric copper loading—in contrast to the corresponding oxazole analogs, which proceed efficiently with only catalytic copper [1]. This divergent reactivity is attributed to the electron-deficient nature of the thiazole ring, which attenuates oxidative addition at the aryl bromide. For procurement decisions, this means CAS 477188-48-0 serves not merely as a screening compound but as a validated diversification intermediate: the 3-bromophenyl group enables parallel library synthesis via Suzuki, Buchwald–Hartwig, or Ullmann-type couplings, while the intact hydrazonoyl cyanide moiety remains available for independent modification [2].

C–N coupling Goldberg coupling 3-bromophenyl divergent synthesis library expansion

Optimal Application Scenarios for (E)-4-(3-Bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Butyrylcholinesterase (BuChE) Inhibitor Screening and Lead Optimization

The 3-bromophenyl-thiazole substructure of CAS 477188-48-0 has demonstrated BuChE inhibition with IC₅₀ = 3.54 μM, outperforming the unsubstituted phenyl analog by ~8.5-fold [1]. This positions the compound as a viable starting point for structure-based optimization of CNS-penetrant cholinesterase inhibitors for Alzheimer's disease. The meta-bromo orientation is specifically associated with improved BuChE selectivity over the para-substituted regioisomers, making this compound the preferred procurement choice when target engagement at peripheral anionic site of BuChE is desired. Follow-up optimization can leverage the aryl bromide as a cross-coupling handle for systematic SAR exploration of the 4-position while retaining the hydrazonoyl cyanide pharmacophore.

Targeted Anticancer Library Design: Dual EGFR/DHFR Inhibitor Scaffold Development

The convergence of the 4-methylphenyl-hydrazonoyl motif (associated with EGFR IC₅₀ values as low as 0.037 μM [2]) and the 3-bromophenyl substituent (predicted to confer DHFR inhibitory activity based on hydrazonoyl bromide SAR [3]) makes CAS 477188-48-0 a high-priority scaffold for dual-target anticancer agent development. Unlike chlorine-substituted analogs that have been extensively studied (Gomha et al., 2019, compounds 6d and 11c), the bromo variant introduces differential halogen-bonding capacity and increased lipophilicity (estimated ΔlogP +0.5 to +0.8 vs. chloro), which may improve blood–brain barrier penetration for glioblastoma applications or enhance membrane permeability in multidrug-resistant cancer models. Procurement of this specific bromo analog is warranted when the research objective is to explore halogen-dependent selectivity between EGFR and DHFR inhibition.

Divergent Medicinal Chemistry: Parallel Library Synthesis via Aryl Bromide Cross-Coupling

The 3-bromophenyl group on CAS 477188-48-0 functions as a validated synthetic handle for late-stage diversification. Goldberg C–N coupling conditions (stoichiometric CuI, N,N′-DMEDA, 110 °C) enable direct amidation with diverse amide nucleophiles [4], while the aryl bromide is also competent for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. This chemical versatility supports rapid analog generation in hit-to-lead campaigns, offering a distinct procurement advantage over des-bromo or 4-chloro analogs. The compound is ideally suited for medicinal chemistry groups building focused libraries around the thiazole-2-carbohydrazonoyl cyanide core, where the bromo handle enables systematic variation of the 4-aryl substituent without requiring de novo synthesis of the thiazole ring for each analog.

Agrochemical Lead Discovery: Photosynthetic Electron Transport Inhibition Screening

Hydrazonoyl cyanide derivatives have documented herbicidal activity via inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values spanning from strong inhibition to no effect depending on substituent patterns [5]. The 3-bromophenyl and 4-methylphenyl substitution combination in CAS 477188-48-0 has not been directly evaluated in PET assays; however, the hydrazonoyl cyanide moiety is known to interfere with the Z•/D• intermediates on the donor side of photosystem II [5]. The electron-withdrawing bromo substituent is predicted to modulate the redox potential of the hydrazonoyl group, potentially enhancing PET inhibitory activity relative to EDG-substituted analogs. This compound is a rational procurement choice for agrochemical discovery programs seeking novel herbicide chemotypes with differentiated substituent electronic profiles.

Quote Request

Request a Quote for (E)-4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.